molecular formula C19H20N2O3S2 B2663842 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034334-13-7

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2663842
CAS No.: 2034334-13-7
M. Wt: 388.5
InChI Key: FRKCHRJVLAVLDU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3,4-dimethoxybenzylamine, which is then reacted with thiophene derivatives under controlled conditions to form the desired urea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents in dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic and heterocyclic components allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-(thiophen-3-ylmethyl)urea
  • 1-(3,4-Dimethoxybenzyl)-3-(furan-2-ylmethyl)urea

Comparison: Compared to its analogs, 1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups. This dual heterocyclic substitution can enhance its electronic properties and potentially increase its biological activity. The presence of the 3,4-dimethoxybenzyl group also contributes to its distinct chemical behavior and reactivity.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-23-15-6-5-13(10-16(15)24-2)11-20-19(22)21-18(14-7-9-25-12-14)17-4-3-8-26-17/h3-10,12,18H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKCHRJVLAVLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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